4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene
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Overview
Description
4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene is an organic compound with a complex structure that includes iodine, methoxymethyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a benzene derivative followed by the introduction of methoxymethyl and trifluoromethyl groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methoxymethyl group may also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Similar structure but lacks the methoxymethyl group.
4-Iodo-2-(trifluoromethyl)aniline: Contains an amino group instead of a methoxymethyl group.
4-Iodo-1-(trifluoromethyl)benzene: Similar but without the methoxymethyl group.
Uniqueness
4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene is unique due to the presence of all three functional groups (iodine, methoxymethyl, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8F3IO |
---|---|
Molecular Weight |
316.06 g/mol |
IUPAC Name |
4-iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3IO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
AQWULAXOYKPSQP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
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